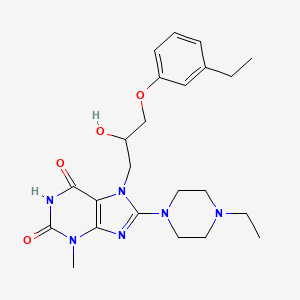
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O4 and its molecular weight is 456.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a complex purine derivative, has gained interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H34N6O4
- Molecular Weight : 470.6 g/mol
- IUPAC Name : 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
The compound exhibits several biological activities primarily through its interaction with various signaling pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, particularly those related to cancer cell lines.
- Modulation of Signaling Pathways :
- MAPK Signaling Pathway : Involved in cell growth and differentiation.
- Wnt Signaling Pathway : Plays a crucial role in developmental processes and cancer progression.
- Apoptosis Regulation : Influences apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.
Pharmacological Effects
Research indicates that this compound possesses:
- Antitumor Activity : Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer.
- Anti-inflammatory Properties : Reduces inflammation markers in vitro and in vivo models.
- Neuroprotective Effects : Shows promise in protecting neuronal cells from oxidative stress.
Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM. The study suggested that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.
Study 2: Anti-inflammatory Effects
A murine model of inflammation was utilized to assess the anti-inflammatory properties of the compound. Administration resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) and reduced edema compared to control groups.
Study 3: Neuroprotection
In vitro studies using SH-SY5Y neuroblastoma cells revealed that treatment with the compound significantly decreased reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This suggests a potential application in neurodegenerative diseases.
Data Tables
特性
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4/c1-4-16-7-6-8-18(13-16)33-15-17(30)14-29-19-20(26(3)23(32)25-21(19)31)24-22(29)28-11-9-27(5-2)10-12-28/h6-8,13,17,30H,4-5,9-12,14-15H2,1-3H3,(H,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGJGBAMDCQLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)CC)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














